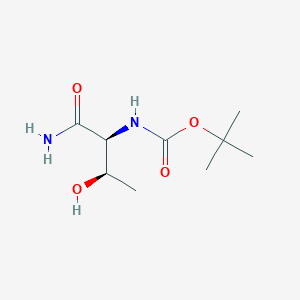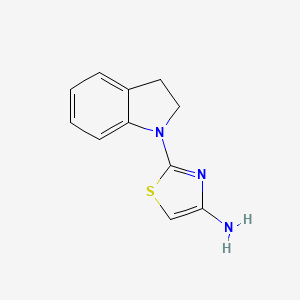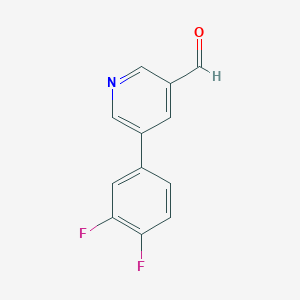![molecular formula C11H10N2OS B11888286 (R)-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one](/img/structure/B11888286.png)
(R)-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-on ist eine Verbindung, die zur Klasse der Azetidinone gehört, bei denen es sich um viergliedrige Lactame handelt. Diese Verbindung zeichnet sich durch das Vorhandensein eines Benzo[d]thiazol-Restes aus, der an den Azetidinon-Ring gebunden ist. Azetidinone sind für ihre biologischen Aktivitäten bekannt und werden häufig als Bausteine bei der Synthese verschiedener Arzneimittel verwendet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-on kann über verschiedene Synthesewege erfolgen. Ein übliches Verfahren beinhaltet die Reaktion von Benzo[d]thiazol-2-carbaldehyd mit einem geeigneten Azetidinon-Vorläufer unter bestimmten Reaktionsbedingungen. Die Reaktion erfordert in der Regel die Verwendung einer Base, wie z. B. Natriumhydrid, und eines Lösungsmittels, wie z. B. Dimethylformamid, um die Bildung des gewünschten Produkts zu ermöglichen .
Industrielle Produktionsverfahren
Die industrielle Produktion von (R)-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-on kann eine großtechnische Synthese mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um das Endprodukt in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(R)-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu ergeben.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und verschiedene Basen und Säuren, um Substitutionsreaktionen zu ermöglichen. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, werden basierend auf der gewünschten Transformation optimiert .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
(R)-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und Arzneimittel verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle und Antikrebsaktivität.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (R)-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung entfalten, indem sie an Enzyme oder Rezeptoren bindet und so ihre Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen biologischen Aktivität ab, die untersucht wird .
Wirkmechanismus
The mechanism of action of ®-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol: Ähnliche Struktur mit einer Hydroxylgruppe am Azetidinon-Ring.
2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Enthält einen Benzo[d]thiazol-Rest, unterscheidet sich jedoch in den daran gebundenen funktionellen Gruppen.
Einzigartigkeit
(R)-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-on ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. das Vorhandensein des Benzo[d]thiazol-Restes und des Azetidinon-Rings. Diese Strukturelemente tragen zu seinen besonderen chemischen und biologischen Eigenschaften bei, wodurch es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungsanwendungen wird .
Eigenschaften
Molekularformel |
C11H10N2OS |
|---|---|
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
(4R)-4-(1,3-benzothiazol-2-ylmethyl)azetidin-2-one |
InChI |
InChI=1S/C11H10N2OS/c14-10-5-7(12-10)6-11-13-8-3-1-2-4-9(8)15-11/h1-4,7H,5-6H2,(H,12,14)/t7-/m1/s1 |
InChI-Schlüssel |
MYYSCHHHGYRXIE-SSDOTTSWSA-N |
Isomerische SMILES |
C1[C@@H](NC1=O)CC2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
C1C(NC1=O)CC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-](/img/structure/B11888223.png)



![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11888254.png)


![4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11888264.png)

![10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11888269.png)
![3-Ethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11888272.png)
![4-Propyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11888277.png)
